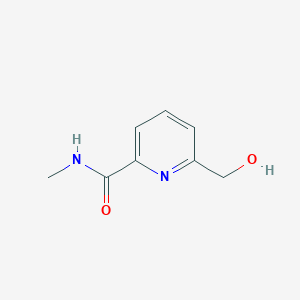
6-(Hydroxymethyl)-N-methylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxymethyl)-N-methylpicolinamide is a chemical compound that belongs to the class of picolinamides Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a hydroxymethyl group at the 6th position and a methyl group attached to the nitrogen atom of the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)-N-methylpicolinamide typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid.
Hydroxymethylation: The hydroxymethyl group is introduced at the 6th position of the pyridine ring. This can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Amidation: The hydroxymethylated picolinic acid is then reacted with methylamine to form the amide bond, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Hydroxymethyl)-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts and specific reaction conditions depending on the desired product.
Major Products:
Oxidation: 6-(Carboxymethyl)-N-methylpicolinamide.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: A wide range of substituted picolinamides with different functional groups.
Applications De Recherche Scientifique
6-(Hydroxymethyl)-N-methylpicolinamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-(Hydroxymethyl)-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as a chelating agent, binding to metal ions and affecting their biological functions.
Comparaison Avec Des Composés Similaires
6-(Hydroxymethyl)picolinamide: Lacks the methyl group on the nitrogen atom.
N-Methylpicolinamide: Lacks the hydroxymethyl group at the 6th position.
Picolinamide: The parent compound without any substitutions.
Uniqueness: 6-(Hydroxymethyl)-N-methylpicolinamide is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
41337-84-2 |
|---|---|
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
6-(hydroxymethyl)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-9-8(12)7-4-2-3-6(5-11)10-7/h2-4,11H,5H2,1H3,(H,9,12) |
Clé InChI |
QQGVZKDQJSOCDM-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=CC(=N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















